molecular formula C17H19ClO3 B5104644 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B5104644
M. Wt: 306.8 g/mol
InChI Key: MKBSLELUKIIXTL-UHFFFAOYSA-N
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Description

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a butoxy group linked to a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyphenol with 1-chloro-3-bromopropane to form 3-methoxyphenoxypropane. This intermediate is then reacted with 4-chlorobutyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds.

Scientific Research Applications

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in different types of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3-methoxypropane: A simpler compound with similar functional groups but lacking the butoxy and phenoxy moieties.

    4-chloro-3-methylphenol: Another chlorinated benzene derivative with different substituents.

Uniqueness

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-15-7-5-9-17(13-15)21-11-3-2-10-20-16-8-4-6-14(18)12-16/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBSLELUKIIXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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